1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine
CAS No.:
Cat. No.: VC13566024
Molecular Formula: C13H12BrN
Molecular Weight: 262.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrN |
|---|---|
| Molecular Weight | 262.14 g/mol |
| IUPAC Name | 1-(8-bromonaphthalen-2-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C13H12BrN/c14-12-3-1-2-9-4-5-10(8-11(9)12)13(15)6-7-13/h1-5,8H,6-7,15H2 |
| Standard InChI Key | KCJXFRIRKXCTHT-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)N |
| Canonical SMILES | C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)N |
Introduction
1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine is a chemical compound belonging to the class of cyclopropyl amines. It features a cyclopropane ring attached to an amine group, with a bromonaphthalene substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Synthesis Methods
The synthesis of 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine involves several laboratory methods that require precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure of the synthesized compound.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in drug development. Its biological activity is not fully understood and would require experimental studies to determine its interactions with biological targets and potential therapeutic effects.
Chemical Reactions and Mechanisms
1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. These reactions often require specific catalysts, such as palladium, and are monitored using chromatographic techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume